Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is a chemical compound with the molecular formula C14H20N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid or solid physical form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-aminopyridine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out under inert atmosphere at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxybenzylcarbamate
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 3-ethynylbenzylcarbamate
- tert-Butyl 4-formylbenzylcarbamate
Uniqueness
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is unique due to its specific structure, which includes a pyridine ring and a tert-butoxycarbonyl-protected amino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-15-9-11(10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) |
InChI Key |
FQNPPTMKBREXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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